

Application Notes & Protocols: In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EML734	
Cat. No.:	B15584676	Get Quote

Topic: LanthaScreen™ Eu Kinase Binding Assay for In Vitro Kinase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In vitro kinase assays are fundamental tools for studying the activity of kinases, enzymes that are crucial in cellular signal transduction.[1] These assays allow for the detailed characterization of kinase activity, the screening of potential inhibitors, and the determination of key kinetic parameters in a controlled, cell-free environment.[1] Kinases are significant targets for drug discovery, particularly in the fields of oncology and immunology.[1] The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence-based method that measures the binding of a kinase inhibitor to the ATP-binding site of a kinase. This assay is a powerful tool for identifying and characterizing kinase inhibitors.

Data Presentation

Table 1: Representative IC50 Values for Kinase Inhibitors



Kinase Target	Inhibitor	Reported IC50 (nM)	Assay Conditions
ALK	Ceritinib	0.15	5 nM ALK, 10 μM peptide, 100 μM ATP
ALK	Ceritinib	0.036	1.25 nM ALK, 10 μM peptide, 100 μM ATP
RET	Selpercatinib	0.11	2.5 nM RET, 1 μM peptide, 100 μM ATP

Data is representative and compiled from various sources for illustrative purposes.[2]

Experimental Protocols

1. Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase of interest and a fluorescently labeled ATP-competitive kinase inhibitor (tracer). When the tracer is bound to the kinase, the Eu-labeled antibody and the tracer are in close proximity, allowing for FRET to occur upon excitation of the europium. A test compound that is a kinase inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

- 2. Materials and Reagents
- Purified Kinase (e.g., His-tagged ALK, GST-tagged RET)
- Eu-labeled Anti-Tag Antibody (e.g., Eu-anti-His, Eu-anti-GST)
- LanthaScreen™ Kinase Tracer (specific for the kinase of interest)
- Test Compounds (potential kinase inhibitors)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP (for competition assays)
- 384-well microplates (low volume, black)



- Plate reader capable of time-resolved fluorescence detection
- 3. Experimental Procedure
- a. Reagent Preparation:
- Kinase Solution: Dilute the purified kinase to a 2X final concentration in kinase buffer. The
 optimal concentration should be determined empirically but is typically in the low nanomolar
 range.
- Antibody/Tracer Solution: Prepare a 2X mixture of the Eu-labeled antibody and the LanthaScreen™ tracer in kinase buffer. The optimal concentrations of each should be determined based on the manufacturer's guidelines.
- Test Compound Dilutions: Prepare serial dilutions of the test compounds in kinase buffer at a 4X final concentration.
- b. Assay Protocol:
- Add 2.5 µL of the 4X test compound dilutions to the wells of a 384-well plate.
- Add 2.5 μL of the 2X kinase solution to each well.
- Mix the plate gently and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
- Add 5 μ L of the 2X antibody/tracer solution to each well to initiate the detection reaction. The final volume in each well is 10 μ L.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
- c. Data Analysis:
- Calculate the emission ratio (665 nm / 615 nm) for each well.



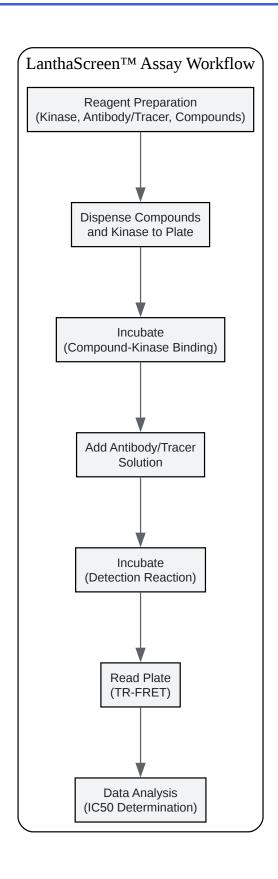




- Plot the emission ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

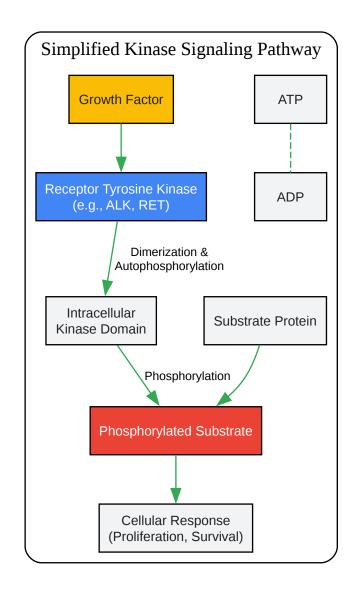




Click to download full resolution via product page

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Kinase Assay].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584676#eml734-protocol-for-in-vitro-kinase-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com